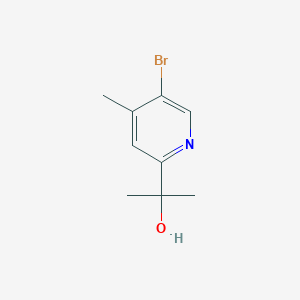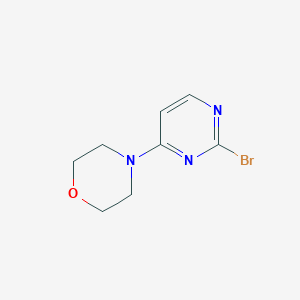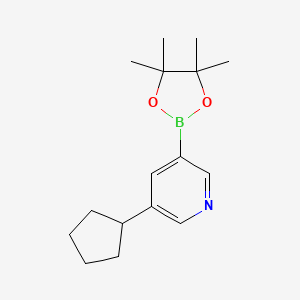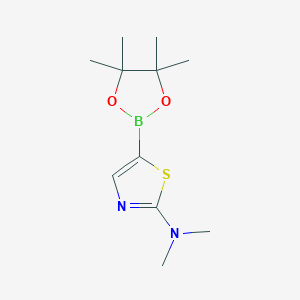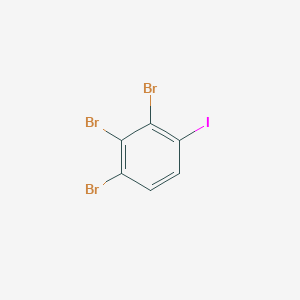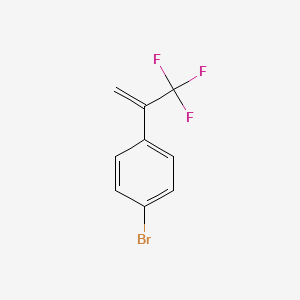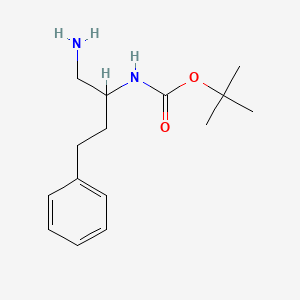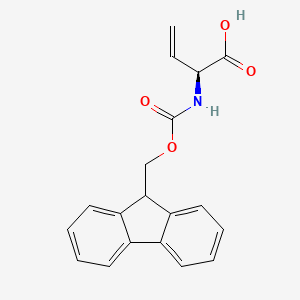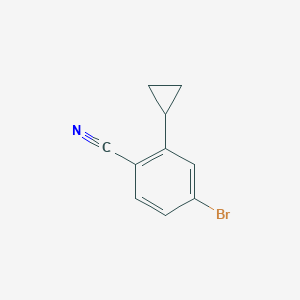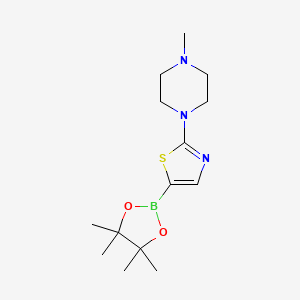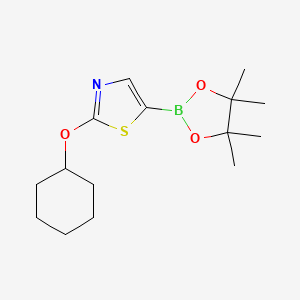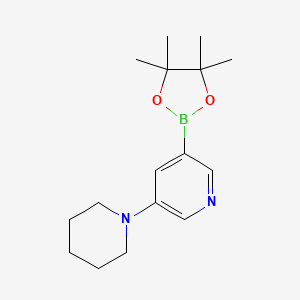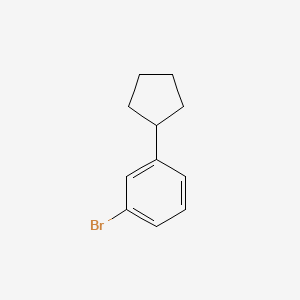
5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features a fluorine atom, a thiophene ring, and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated indole derivative in the presence of a palladium catalyst.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective and scalable reagents and catalysts.
化学反応の分析
Types of Reactions
5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent to form a carbon-carbon bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carboxylic acid
Reduction: 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
科学的研究の応用
5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Chemistry: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and OLEDs.
類似化合物との比較
Similar Compounds
5-Fluoroindole-3-carbaldehyde: Lacks the thiophene ring, which may result in different electronic properties and reactivity.
2-(Thiophen-3-yl)-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may affect its chemical stability and reactivity.
5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde: Similar structure but with a bromine atom instead of fluorine, which may influence its reactivity and applications.
Uniqueness
5-Fluoro-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both a fluorine atom and a thiophene ring, which impart distinct electronic properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry, material science, and biological studies.
特性
IUPAC Name |
5-fluoro-2-thiophen-3-yl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNOS/c14-9-1-2-12-10(5-9)11(6-16)13(15-12)8-3-4-17-7-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSXIZBIBKPMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C3=CSC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

